1-(Tetrahydro-furan-2-ylmethyl)-1H-1,3,4,9-tetraaza-fluorene-2-thiol
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Overview
Description
4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol is a complex heterocyclic compound that features a unique combination of a tetrahydrofuran ring, a triazinoindole core, and a thiol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol typically involves multi-step organic reactions. One common approach starts with the preparation of the triazinoindole core, which can be synthesized through cyclization reactions involving appropriate precursors. The tetrahydrofuran moiety is then introduced via nucleophilic substitution reactions, and the thiol group is incorporated through thiolation reactions. The reaction conditions often involve the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced under specific conditions to modify the triazinoindole core.
Substitution: Nucleophilic and electrophilic substitution reactions can occur at different positions on the molecule
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions often involve controlled temperatures, inert atmospheres, and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiol group can lead to the formation of disulfides, while substitution reactions can introduce various functional groups onto the triazinoindole core .
Scientific Research Applications
4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has shown potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Medicine: Research is ongoing to explore its use in drug development, particularly for its anti-inflammatory and antiviral properties.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties .
Mechanism of Action
The mechanism of action of 4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in inflammation or cancer cell proliferation. The pathways involved often include signal transduction cascades and gene expression regulation .
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Compounds like indole-3-acetic acid and indole-3-carbinol share the indole core but differ in their functional groups and biological activities.
Triazine Derivatives: Compounds such as melamine and cyanuric acid have the triazine core but lack the indole and thiol functionalities
Uniqueness
4-((Tetrahydrofuran-2-yl)methyl)-4h-[1,2,4]triazino[5,6-b]indole-3-thiol is unique due to its combination of a tetrahydrofuran ring, a triazinoindole core, and a thiol group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
851169-13-6 |
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Molecular Formula |
C14H14N4OS |
Molecular Weight |
286.35 g/mol |
IUPAC Name |
4-(oxolan-2-ylmethyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thione |
InChI |
InChI=1S/C14H14N4OS/c20-14-17-16-12-10-5-1-2-6-11(10)15-13(12)18(14)8-9-4-3-7-19-9/h1-2,5-6,9,15H,3-4,7-8H2 |
InChI Key |
WECBHQVZUSJOON-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(OC1)CN2C3=C(C4=CC=CC=C4N3)N=NC2=S |
Origin of Product |
United States |
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